Posaconazole

概要

説明

Posaconazole is a triazole antifungal medication used to treat and prevent various fungal infections. It is particularly effective against invasive infections caused by Aspergillus and Candida species in immunocompromised patients. This compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cell membrane integrity and function .

準備方法

Synthetic Routes and Reaction Conditions: Posaconazole is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of a tetrahydrofuran derivative, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the triazole ring.

Industrial Production Methods: Industrial production of this compound typically involves hot-melt extrusion technology. This method involves dissolving this compound in a pH-sensitive polymer matrix, followed by extrusion to form solid dispersions. The drug substance is mixed with hypromellose acetate succinate and ascorbic acid to enhance stability and bioavailability .

化学反応の分析

Types of Reactions: Posaconazole undergoes various chemical reactions, including:

Oxidation: this compound is susceptible to oxidative degradation, leading to the formation of degradation products.

Photolysis: Exposure to light can cause photolytic decomposition, following first-order kinetics.

Common Reagents and Conditions:

Oxidative Degradation: Typically involves exposure to oxidizing agents or atmospheric oxygen.

Photolytic Decomposition: Involves exposure to UV light or sunlight.

Major Products Formed:

Oxidative Degradation Products: Modifications in the piperazine central ring and triazole side chains.

Photolytic Decomposition Products: Derivatives with altered triazole and triazolone side chains.

科学的研究の応用

Clinical Applications

1. Prophylaxis Against Invasive Fungal Infections (IFIs)

Posaconazole is primarily used as a prophylactic treatment in high-risk populations, such as patients undergoing chemotherapy or stem cell transplants. A systematic review indicated that this compound significantly reduces the incidence of IFIs in immunocompromised patients, particularly those with hematologic malignancies .

2. Treatment of Mucosal Candidiasis

In patients with advanced HIV disease, this compound has been shown to be effective in treating oropharyngeal candidiasis. In a study comparing this compound with fluconazole, both drugs demonstrated similar clinical response rates, but this compound showed a higher rate of sustained mycological cure .

3. Salvage Therapy for Invasive Aspergillosis

this compound has been evaluated as salvage therapy for patients with invasive aspergillosis who have failed prior treatments. A study involving 107 patients demonstrated that this compound could improve survival rates and reduce fungal burden in this challenging patient population .

Pharmacokinetics and Monitoring

The pharmacokinetics of this compound can be variable among patients, necessitating therapeutic drug monitoring (TDM) to optimize dosing and efficacy. A multicenter study found that breakthrough fungal infections occurred in 17% of patients receiving this compound prophylaxis, highlighting the importance of monitoring serum levels to ensure therapeutic effectiveness .

Case Studies

Case Study 1: Efficacy in Hematology Patients

A retrospective cohort study analyzed the outcomes of 150 hematology patients treated with this compound for IFIs. The results indicated a significant reduction in infection-related mortality compared to historical controls receiving other antifungal therapies. The study emphasized the need for TDM, as optimal dosing correlated with improved patient outcomes .

Case Study 2: Use in Solid Organ Transplant Recipients

In solid organ transplant recipients, this compound has been utilized effectively to prevent IFIs. A cohort study reported a lower incidence of fungal infections among transplant recipients who received this compound compared to those on standard prophylactic regimens .

Comparative Effectiveness

The following table summarizes findings from various studies comparing this compound with other antifungal agents:

| Study | Population | Intervention | Outcome | Findings |

|---|---|---|---|---|

| Study 1 | Hematology patients | This compound vs Fluconazole | Infection rate | This compound reduced infection rates significantly |

| Study 2 | HIV patients | This compound for candidiasis | Mycological cure | Higher sustained mycological cure rate with this compound |

| Study 3 | Solid organ transplant recipients | This compound prophylaxis | Fungal infection incidence | Lower incidence of IFIs compared to historical controls |

作用機序

Posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. By binding to the heme cofactor of this enzyme, this compound disrupts the production of ergosterol, leading to impaired cell membrane integrity and function. This ultimately inhibits fungal growth and replication .

類似化合物との比較

Itraconazole: Used for the treatment of various fungal infections but has a narrower spectrum of activity compared to posaconazole.

Fluconazole: Effective against Candida infections but less potent against Aspergillus species.

Voriconazole: Similar spectrum of activity but associated with more side effects.

Isavuconazole: Newer triazole with a similar spectrum of activity but different pharmacokinetic properties.

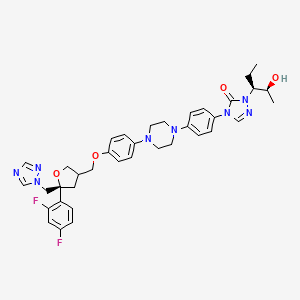

This compound’s unique structural modifications, such as the replacement of chlorine with fluorine and hydroxylation of the triazolone side chain, enhance its potency and spectrum of activity .

特性

CAS番号 |

171228-49-2 |

|---|---|

分子式 |

C37H42F2N8O4 |

分子量 |

700.8 g/mol |

IUPAC名 |

4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27?,35-,37-/m0/s1 |

InChIキー |

RAGOYPUPXAKGKH-AGDNISCASA-N |

SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

異性体SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

正規SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

外観 |

Solid powder |

Color/Form |

White solid |

melting_point |

170-172 °C |

Key on ui other cas no. |

171228-49-2 |

物理的記述 |

Solid |

ピクトグラム |

Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

1.20e-02 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Posaconazole; Noxafil; SCH-56592; Schering 56592; Sch 56592; Schering 56592; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Posaconazole?

A: this compound is a triazole antifungal agent that acts by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. [] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of lanosterol 14α-demethylase leads to the accumulation of toxic 14α-methylsterols and depletion of ergosterol, disrupting the fungal cell membrane and ultimately inhibiting cell growth and division. []

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C37H42F2N8O4, and its molecular weight is 700.78 g/mol. []

Q3: What are the recommended plasma concentrations of this compound for prophylaxis and treatment?

A: Although specific target concentrations for efficacy are still under investigation, a minimum serum concentration of >0.5 mg/L has been suggested for prophylaxis, and >1.0 mg/L for therapy, based on pharmacokinetic-pharmacodynamic data. []

Q4: Are there specific patient populations where therapeutic drug monitoring (TDM) of this compound is particularly beneficial?

A: TDM of this compound may be particularly beneficial in patients with factors that increase the risk of subtherapeutic levels. One study identified diarrhoea, concomitant proton pump inhibitor use, and body weight >90 kg as risk factors for subtherapeutic troughs with the tablet formulation. []

Q5: How does the bioavailability of the this compound tablet formulation compare to the oral suspension?

A: Studies have consistently shown that the delayed-release tablet formulation of this compound offers improved bioavailability compared to the oral suspension. This translates to a higher proportion of patients achieving therapeutic serum levels. [, ]

Q6: Why is the bioavailability of this compound oral suspension often variable?

A: The bioavailability of this compound oral suspension is largely dependent on factors influencing gastrointestinal absorption. Its lipophilic nature requires administration with food or a nutritional supplement for optimal absorption. [, ] Factors like mucositis, diarrhea, and concomitant medications can significantly impact its bioavailability. []

Q7: How do proton pump inhibitors (PPIs) affect this compound absorption?

A: Co-administration of PPIs with this compound significantly reduces its relative bioavailability. One study estimated a 45% reduction in bioavailability with PPI use. [] This is likely because PPIs increase gastric pH, hindering the dissolution and absorption of the lipophilic this compound.

Q8: Are there strategies to improve the absorption of this compound oral suspension?

A: Administering this compound oral suspension with a high-fat meal or an aerated drink can enhance its absorption. [] Avoiding PPIs and metoclopramide is also crucial. []

Q9: What is the impact of rifampin and phenytoin on this compound clearance?

A: Co-administration of rifampin or phenytoin significantly increases this compound clearance, potentially leading to subtherapeutic levels. One study observed an increase in apparent this compound clearance of more than 600% with these drugs. []

Q10: Does this compound have any effect on the pharmacokinetics of ibrutinib?

A: this compound significantly increases the exposure of ibrutinib, a drug used to treat certain B-cell malignancies. This interaction occurs due to this compound's inhibitory effect on CYP3A4, the primary enzyme responsible for ibrutinib metabolism. [] Staggered dosing does not avoid this interaction. []

Q11: Are there any differences in the pharmacokinetics of this compound between juvenile and adult patients?

A: Studies suggest that plasma this compound concentrations are similar in juvenile and adult patients when dosed appropriately, suggesting similar clinical outcomes can be expected. []

Q12: Has this compound demonstrated efficacy in treating fungal keratitis?

A: A case report demonstrated the successful use of oral this compound in treating a patient with refractory fungal keratitis caused by Paecilomyces lilacinus. [] This suggests this compound might be a valuable option for this indication, especially in cases resistant to conventional therapies.

Q13: Is this compound effective against Zygomycetes infections?

A: this compound has shown promising activity against Zygomycetes, a group of fungi that often show resistance to other antifungal agents. [, ] Clinical studies and case reports indicate its potential as a salvage therapy for Zygomycosis. []

Q14: How does this compound compare to fluconazole in preventing invasive fungal infections in patients with graft-versus-host disease (GVHD)?

A: Clinical trials suggest that this compound is at least as effective as fluconazole in preventing IFIs in patients with GVHD. [, ] Pharmacoeconomic analyses indicate that this compound, while more expensive, may be a cost-effective option due to its potential to reduce IFI-related morbidity and mortality. [, ]

Q15: What are the potential advantages of this compound prophylaxis compared to other antifungal agents in patients with acute myeloid leukemia (AML)?

A: this compound exhibits broad-spectrum antifungal activity, including against Aspergillus and Candida species, common causes of IFIs in AML patients. [, ] It also has a favorable safety profile compared to some other antifungals. [, ] Studies suggest this compound prophylaxis can reduce the incidence of IFIs and the need for intravenous antifungal therapy in this patient population. [, ]

Q16: Are there any ongoing research efforts exploring novel delivery strategies for this compound?

A: Yes, researchers are investigating innovative approaches to enhance this compound delivery to the infection site. One study explored the potential of using this compound-loaded leukocytes as a targeted delivery strategy for invasive pulmonary aspergillosis. [] This approach aims to improve drug delivery to the site of infection and enhance therapeutic efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。